Jak3/btk-IN-7 vs. Ibrutinib | Superior In Vivo Anti-Arthritic Activity in AA Rat Model
Jak3/btk-IN-7 (XL-12) demonstrated significantly greater anti-arthritic activity than the BTK inhibitor ibrutinib in an adjuvant arthritis (AA) rat model, a standard preclinical model for rheumatoid arthritis. The effect was achieved at a dose of 40 mg/kg for XL-12 compared to 10 mg/kg for ibrutinib, indicating a more potent therapeutic effect in vivo [1].
| Evidence Dimension | Anti-arthritic activity in AA rat model |
|---|---|
| Target Compound Data | More potent anti-arthritic activity |
| Comparator Or Baseline | Ibrutinib (10 mg/kg) |
| Quantified Difference | Qualitatively more potent effect; observed at 40 mg/kg for target vs 10 mg/kg for comparator |
| Conditions | Adjuvant arthritis (AA) rat model; dosed orally |
Why This Matters
This in vivo data directly demonstrates that Jak3/btk-IN-7 is not just a potent in vitro inhibitor but translates to a superior therapeutic effect compared to a clinically approved BTK inhibitor in a relevant disease model.
- [1] Liang T, Cen L, Wang J, Cheng M, Guo W, Wang W, Yu C, Zhang H, Wang Y, Hao Z, Jin J, Wu Y, Jiang T, Zhu Q, Xu Y. Discovery of novel dual Bruton’s tyrosine kinase (BTK) and Janus kinase 3 (JAK3) inhibitors as a promising strategy for rheumatoid arthritis. Bioorganic & Medicinal Chemistry. 2023;96:117354. View Source
